molecular formula C18H16N2O3 B2484610 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide CAS No. 2034579-75-2

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B2484610
CAS No.: 2034579-75-2
M. Wt: 308.337
InChI Key: RYQWPCNHDBZKRT-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, a pyridine ring, and a benzamide moiety, making it a complex and interesting molecule for various scientific studies

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-15-5-2-4-14(10-15)18(21)20-12-13-7-8-16(19-11-13)17-6-3-9-23-17/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQWPCNHDBZKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Synthetic Routes

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide typically involves several steps:

  • Formation of the Furan Ring: Synthesized through cyclization of appropriate precursors.
  • Pyridine Ring Formation: Achieved via condensation reactions involving aldehydes and amines.
  • Coupling of Rings: Cross-coupling reactions like Suzuki-Miyaura are employed.
  • Benzamide Formation: Introduced through amidation reactions.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

Antimicrobial Activity:
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The furan ring is often associated with increased bioactivity against various pathogens.

Mechanism of Action:
The compound may interact with biological targets through non-covalent interactions such as hydrogen bonding and pi-pi stacking, which are crucial for binding to enzymes or receptors involved in microbial resistance.

Medicine

Therapeutic Potential:
Studies have explored the compound's potential as an anti-inflammatory and anticancer agent. Its structural components suggest that it may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Industry

In industrial applications, this compound is being investigated for its use in developing new materials and catalysts. Its unique chemical structure allows for tailored properties that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. The benzamide moiety may contribute to the compound’s ability to inhibit certain enzymes, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and other fields.

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a methoxy-substituted benzamide. Its molecular formula is C15H14N2O2, and it has a molecular weight of 254.29 g/mol. The presence of these heterocycles contributes to its unique pharmacological properties.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity against several cancer cell lines. For instance, studies have reported its effectiveness against the MCF-7 breast cancer cell line with an IC50 value of approximately 18.8 µM, indicating moderate potency in inhibiting cell proliferation .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-718.8
HCT11629.3

Antioxidant Activity

The compound also shows antioxidant properties , which are crucial for preventing oxidative stress-related damage in cells. Its ability to scavenge free radicals has been assessed using various spectroscopic methods, revealing significant antioxidative capacity compared to standard antioxidants like BHT .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidative Mechanisms : By reducing oxidative stress, it may protect normal cells from damage while selectively targeting malignant cells.
  • Synergistic Effects with Other Agents : Preliminary studies suggest that this compound may enhance the efficacy of conventional chemotherapeutics when used in combination therapies .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:

  • Study on Derivatives : A series of derivatives were synthesized and tested for their anticancer activity, where modifications on the methoxy group led to variations in potency against different cancer cell lines .
  • Combination Therapy : Research indicated that this compound could potentially be used in combination with other drugs to improve therapeutic outcomes in resistant cancer types .

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